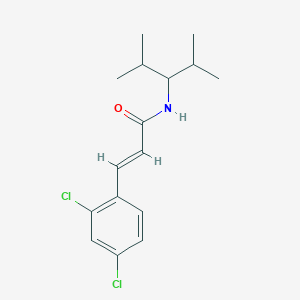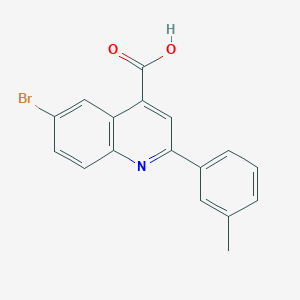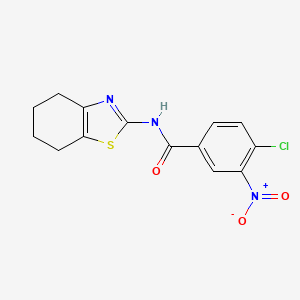
3-(4-biphenylyl)-2-(3-nitrophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-biphenylyl)-2-(3-nitrophenyl)acrylonitrile, commonly known as BNPA, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is widely studied for its potential applications in various fields, including biology, chemistry, and medicine. BNPA is a highly versatile compound that has shown promising results in various studies, making it an intriguing subject for scientific research.
Mécanisme D'action
The mechanism of action of BNPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. BNPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes.
Biochemical and Physiological Effects:
BNPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to inhibit the expression of various cytokines and chemokines involved in inflammation. Additionally, BNPA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BNPA has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to work with. However, BNPA has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of BNPA. One direction is to further investigate its potential applications in cancer treatment. Another direction is to study its potential applications as an antibiotic or antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and its effects on various cellular processes. Overall, BNPA is a highly promising compound with significant potential for scientific research.
Méthodes De Synthèse
The synthesis of BNPA involves the reaction of 3-nitrobenzaldehyde and 4-biphenylcarboxaldehyde with malononitrile in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. The synthesis of BNPA is a relatively straightforward process, making it a popular choice for scientific research.
Applications De Recherche Scientifique
BNPA has been widely used in scientific research due to its unique properties. It has been shown to have potent antitumor activity, making it a potential candidate for cancer treatment. BNPA has also been studied for its antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. Additionally, BNPA has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
(E)-2-(3-nitrophenyl)-3-(4-phenylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-15-20(19-7-4-8-21(14-19)23(24)25)13-16-9-11-18(12-10-16)17-5-2-1-3-6-17/h1-14H/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDGQSQOCJJOKQ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[(anilinocarbonothioyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5846192.png)
![N-2-furyl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5846194.png)



![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5846215.png)
![4-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5846220.png)
![2-[(2-bromobenzyl)thio]-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5846224.png)



![N-(3-chloro-4-methoxyphenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5846242.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5846249.png)